Reduced Suzuki-Miyaura Coupling Rate Differentiates meta-Bromo Sulfonate from ortho- and para-Isomers
In a direct comparative study of neopentyloxysulfonylphenyl bromides under identical Suzuki-Miyaura cross-coupling conditions, the 3-bromobenzenesulfonate (meta-isomer) exhibited a markedly slower reaction rate compared to both the 2-bromo- and 4-bromobenzenesulfonate isomers [1]. While the study does not provide explicit rate constants, the qualitative observation of 'more rapidly' for the 2- and 4-isomers versus the 3-isomer highlights a critical kinetic divergence that mandates distinct reaction optimization and process control strategies when employing the meta-bromo building block.
| Evidence Dimension | Relative Reaction Rate in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Undergoes coupling reaction |
| Comparator Or Baseline | 2-Bromobenzenesulfonate and 4-Bromobenzenesulfonate |
| Quantified Difference | 2-Bromo- and 4-bromobenzenesulfonates underwent the coupling reaction more rapidly than 3-bromobenzenesulfonate |
| Conditions | Palladium-catalyzed cross-coupling of neopentyloxysulfonylphenyl bromides with arylboronic acids under standard conditions |
Why This Matters
This kinetic difference is crucial for reaction optimization and process scale-up, as using the 3-bromo isomer requires adjusted reaction times or catalyst loadings, directly impacting cost and efficiency in synthetic route selection.
- [1] Cho, C.-H.; Kim, C.-B.; Sun, M.; Park, K. Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bull. Korean Chem. Soc. 2003, 24 (11), 1632. DOI: 10.5012/bkcs.2003.24.11.1632 View Source
